An In-Depth Technical Guide to tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate
An In-Depth Technical Guide to tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate, a key intermediate in synthetic organic chemistry. With full editorial control, this document is structured to deliver in-depth insights into its chemical properties, synthesis, and reactivity, grounded in scientific literature and practical application.
Introduction: Strategic Importance in Synthesis
tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate, identified by its CAS number 1008139-18-1, is a nitro-substituted pyridine derivative. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, combined with the electron-withdrawing nitro group and the methyl-substituted pyridine ring, makes this compound a versatile building block in medicinal chemistry and materials science.[1] The strategic placement of these functional groups allows for selective chemical transformations, rendering it a valuable precursor in the synthesis of more complex molecules, including potential pharmaceutical agents.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The properties of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate are summarized below.
| Property | Value | Source |
| CAS Number | 1008139-18-1 | [2][3][4][5] |
| Molecular Formula | C₁₁H₁₅N₃O₄ | [2] |
| Molecular Weight | 253.26 g/mol | [6] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Melting Point | Not explicitly reported; related compounds suggest it is a solid with a defined melting point. | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. Poorly soluble in water. | Inferred from structure |
| Stability | The Boc group is sensitive to strong acidic conditions. | [7] |
Synthesis and Purification
The synthesis of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate is typically achieved through the protection of the amino group of its precursor, 2-methyl-5-nitropyridin-3-amine (CAS: 51984-61-3).[8] The most common and efficient method for this transformation is the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[7]
Synthesis Workflow
The logical flow for the synthesis of the title compound is depicted below.
Caption: Synthetic workflow for tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for Boc protection of aromatic amines.[7]
Materials:
-
2-methyl-5-nitropyridin-3-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-5-nitropyridin-3-amine (1.0 eq) in anhydrous DCM or THF.
-
Addition of Base and Reagent: To the stirred solution, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same anhydrous solvent dropwise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate. The organic layers should be combined, washed with brine, and dried over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate.
Spectroscopic Characterization
While specific spectra for tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate are not widely published, the expected spectroscopic data can be inferred from the analysis of its structural components and comparison with related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methyl group, and the tert-butyl group of the Boc protecting group.
-
Pyridine Protons: Two distinct signals in the aromatic region (δ 7.0-9.0 ppm), likely appearing as doublets due to ortho-coupling. The electron-withdrawing nitro group will deshield these protons, shifting them downfield.
-
Methyl Protons: A singlet at approximately δ 2.0-2.5 ppm.
-
tert-Butyl Protons: A characteristic sharp singlet at around δ 1.5 ppm, integrating to nine protons.[9]
-
N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Pyridine Carbons: Signals for the five carbons of the pyridine ring will appear in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group will be significantly deshielded.
-
Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to resonate around δ 150-155 ppm.[10]
-
tert-Butyl Carbons: A signal for the quaternary carbon at approximately δ 80 ppm and a signal for the three methyl carbons around δ 28 ppm.[10]
-
Methyl Carbon: The methyl group on the pyridine ring will appear in the aliphatic region (δ 15-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A peak in the region of 3200-3400 cm⁻¹.
-
C-H Stretches: Aliphatic C-H stretches from the methyl and tert-butyl groups will appear just below 3000 cm⁻¹. Aromatic C-H stretches will be observed above 3000 cm⁻¹.
-
C=O Stretch: A strong absorption band for the carbamate carbonyl group is expected around 1700-1725 cm⁻¹.[11]
-
N-O Stretches (Nitro Group): Two strong absorption bands are characteristic of the nitro group, typically found around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 253 or 254, respectively. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group.
Reactivity and Synthetic Applications
The chemical reactivity of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate is dictated by the interplay of its functional groups.
Reactivity Profile
Caption: Reactivity profile of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate.
-
Boc Group Deprotection: The tert-butoxycarbonyl protecting group is labile under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in an organic solvent), which regenerates the free amine, 2-methyl-5-nitropyridin-3-amine.[7] This allows for subsequent reactions at the amino position.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂ with Pd/C), or metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl). This transformation opens up possibilities for further derivatization, such as diazotization or acylation of the newly formed amino group.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. While there is no leaving group at these positions in the title compound itself, this inherent reactivity is a key consideration in the design of subsequent synthetic steps.[12]
-
Modification of the Methyl Group: The methyl group can potentially undergo functionalization, such as oxidation or halogenation, although this may require specific and potentially harsh reaction conditions.
Applications in Drug Discovery and Development
The carbamate functional group is a prevalent structural motif in a wide array of approved therapeutic agents.[13] Carbamate derivatives are utilized as key intermediates in the synthesis of pharmaceuticals due to their stability and ability to participate in various chemical transformations.[1] The nitropyridine scaffold is also of significant interest in medicinal chemistry, with many derivatives exhibiting a broad range of biological activities. The title compound, by combining these two important pharmacophores, serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.
Safety and Handling
As with all chemical reagents, tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. The stability of the Boc group to acidic conditions should be considered when planning reactions and purification procedures. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate is a strategically important intermediate in organic synthesis. Its well-defined chemical properties and predictable reactivity make it a reliable building block for the construction of complex molecules. This guide provides a foundational understanding of this compound, enabling researchers and drug development professionals to effectively incorporate it into their synthetic strategies.
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